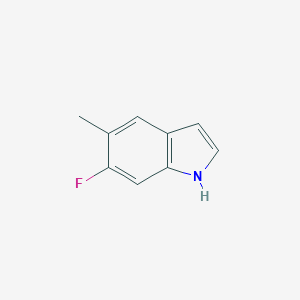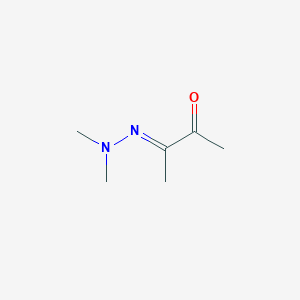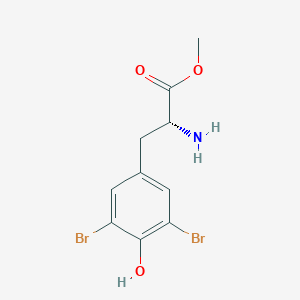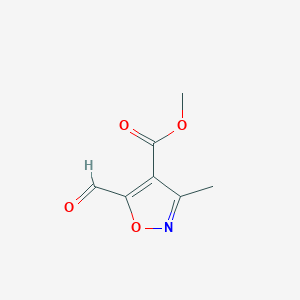
6-fluoro-5-methyl-1H-indole
Descripción general
Descripción
6-Fluoro-5-methyl-1H-indole is a chemical compound belonging to the indole family, characterized by its unique structure which incorporates both a fluoro and a methyl group. Indoles are heterocyclic compounds known for their presence in natural products and their relevance in pharmaceuticals due to their biological activity.
Synthesis Analysis
The synthesis of substituted indoles, like 6-fluoro-5-methyl-1H-indole, typically involves strategies that incorporate functional groups at specific positions on the indole nucleus. For example, the Diels-Alder cycloaddition followed by acid-catalyzed cyclization is a common method for synthesizing substituted indoles, as reported in the synthesis of related compounds (Lovel Kukuljan et al., 2016). Another approach involves the use of catalysis, such as iridium or ruthenium, to condense anilines and vicinal diols into disubstituted indoles (Matyáš Turský et al., 2010).
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their biological activity and interaction with biological targets. Single-crystal X-ray diffraction analysis often reveals the intricate details of hydrogen bonding and molecular interactions, as demonstrated in related studies (Lovel Kukuljan et al., 2016).
Chemical Reactions and Properties
Indole compounds, including 6-fluoro-5-methyl-1H-indole, undergo various chemical reactions that are significant for their functionalization and application in synthesis. For instance, the presence of fluorine can influence the reactivity and electronic properties of the molecule, affecting its participation in reactions such as nucleophilic substitution (J. Ichikawa et al., 2002).
Physical Properties Analysis
The physical properties of indole derivatives, like solubility, melting point, and crystal structure, are influenced by their molecular structure. For example, the crystal structure analysis provides insights into the stability and packing of molecules, which are vital for understanding their physical behavior (Lihong Yao et al., 2023).
Chemical Properties Analysis
The chemical properties of 6-fluoro-5-methyl-1H-indole, such as acidity, basicity, and reactivity, are determined by its functional groups and molecular structure. The electron-withdrawing effect of the fluorine atom and the electron-donating effect of the methyl group can influence its chemical behavior, affecting its interaction with various reagents and its role in chemical synthesis (T. N. Rao et al., 2019).
Aplicaciones Científicas De Investigación
Synthesis of Indole Derivatives for HIV Treatment : A study describes the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate towards phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase (Mayes et al., 2010).
Free Radical Scavenging and DNA Cleavage Activities : Another study focuses on the synthesis of novel indole derivatives and their evaluation for free radical scavenging and DNA cleavage activity, indicating potential therapeutic applications (Jain et al., 2015).
Catalytic Activity in Chemical Synthesis : Research on the catalytic activity of nickel ferrite nanoparticles in the synthesis of indole-based derivatives highlights their use in chemical synthesis and potential biological activity (Rao et al., 2019).
Role in Serotonin Uptake Inhibition : Studies on new indole derivatives as potent and selective serotonin uptake inhibitors underline the significance of such compounds in neurological research and potential antidepressant drugs (Malleron et al., 1993).
Antitumor Activities : Research on the synthesis of 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2-ones and their antitumor activities suggests potential applications in cancer treatment (Houxing, 2009).
Fluorescence Properties in Proteins : A study investigating the ionization potentials of fluoroindoles and their role in tryptophan fluorescence decay in proteins provides insights into protein structure and function (Liu et al., 2005).
Synthesis of Antimycobacterial and Anticancer Agents : Research on the synthesis and evaluation of functionalized indoles as antimycobacterial and anticancer agents demonstrates the potential of these compounds in treating infectious diseases and cancer (Cihan-Üstündağ & Çapan, 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-fluoro-5-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLYGQSMHKSQCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1F)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379127 | |
| Record name | 6-fluoro-5-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-5-methyl-1H-indole | |
CAS RN |
162100-95-0 | |
| Record name | 6-fluoro-5-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67693.png)

![(1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B67698.png)





![6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B67713.png)




